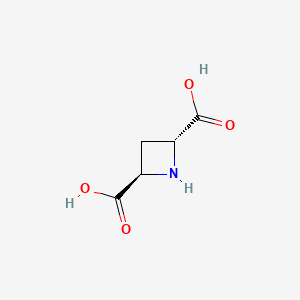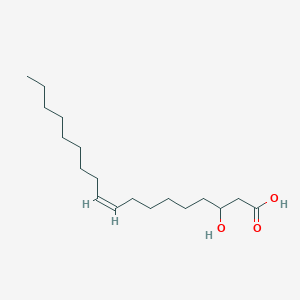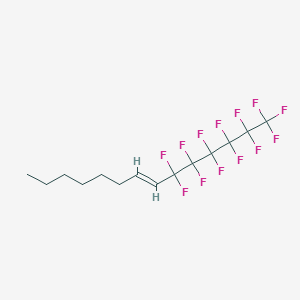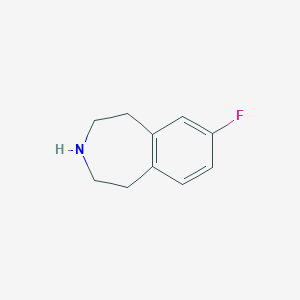
7-Hydroxy Quetiapine Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Hydroxy Quetiapine Acetate is a metabolite of quetiapine, an atypical antipsychotic agent widely used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. This compound is formed through the hydroxylation of quetiapine and exhibits distinct pharmacological properties that contribute to the therapeutic effects of quetiapine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Quetiapine Acetate involves the hydroxylation of quetiapine. This process is typically mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6. The reaction conditions often include the use of liver microsomes or recombinant enzymes to facilitate the hydroxylation process .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors containing liver microsomes or recombinant enzymes to achieve efficient hydroxylation. The product is then purified using chromatographic techniques to obtain the desired compound .
化学反应分析
Types of Reactions: 7-Hydroxy Quetiapine Acetate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quetiapine carboxylic acid.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions
Major Products Formed:
Oxidation: Quetiapine carboxylic acid.
Reduction: Various reduced derivatives of this compound.
Substitution: Different substituted derivatives depending on the reagents used
科学研究应用
7-Hydroxy Quetiapine Acetate has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of quetiapine and its metabolites.
Biology: Studied for its role in the metabolism of quetiapine and its pharmacokinetic properties.
Medicine: Investigated for its potential therapeutic effects and contribution to the overall efficacy of quetiapine in treating psychiatric disorders.
Industry: Utilized in the development of new antipsychotic drugs and in the optimization of existing therapeutic regimens .
作用机制
The mechanism of action of 7-Hydroxy Quetiapine Acetate involves its interaction with various neurotransmitter receptors. It acts as an antagonist at dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors, contributing to its antipsychotic effects. Additionally, it exhibits partial agonist activity at serotonin 1A (5HT1A) receptors and antagonistic activity at adrenergic receptors, which may enhance its antidepressant properties .
相似化合物的比较
Norquetiapine: Another active metabolite of quetiapine with distinct pharmacological properties.
7-Hydroxy-N-desalkylquetiapine: A metabolite formed through the hydroxylation and dealkylation of quetiapine.
Quetiapine Carboxylic Acid: Formed through the oxidation of quetiapine .
Uniqueness: 7-Hydroxy Quetiapine Acetate is unique due to its specific hydroxylation at the 7th position, which imparts distinct pharmacological properties. Its ability to interact with multiple neurotransmitter receptors and contribute to the therapeutic effects of quetiapine sets it apart from other metabolites .
属性
CAS 编号 |
329217-62-1 |
|---|---|
分子式 |
C₂₃H₂₇N₃O₄S |
分子量 |
441.54 |
同义词 |
11-[4-[2-[2-(Acetyloxy)ethoxy]ethyl]-1-piperazinyl]-dibenzo[b,f][1,4]thiazepin-7-ol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine](/img/structure/B1142523.png)

![6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride](/img/structure/B1142527.png)


![tert-butyl N-[(E)-propylideneamino]carbamate](/img/structure/B1142533.png)
